molecular formula C17H22F2N2O2 B2713115 [4-[(3,4-Difluorophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone CAS No. 2415624-04-1

[4-[(3,4-Difluorophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone

Cat. No. B2713115
CAS RN: 2415624-04-1
M. Wt: 324.372
InChI Key: YDKGVUFXDJWHCW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a morpholine ring, a piperidine ring, and a ketone group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the ketone could undergo reactions such as nucleophilic addition. The morpholine and piperidine rings might also participate in reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the morpholine and piperidine rings could impact the compound’s solubility, while the ketone group could affect its reactivity .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Compounds containing a morpholine ring are found in a variety of pharmaceuticals and biologically active molecules, suggesting that this compound could have potential biological activity .

properties

IUPAC Name

[4-[(3,4-difluorophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N2O2/c18-14-5-4-13(10-15(14)19)11-20-8-9-23-16(12-20)17(22)21-6-2-1-3-7-21/h4-5,10,16H,1-3,6-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKGVUFXDJWHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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